(S)-4-Isopropylthiazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NS₂ and a molecular weight of approximately 161.3 g/mol. It is characterized by a thiazolidine ring structure, which incorporates both sulfur and nitrogen atoms, making it a valuable compound in synthetic and medicinal chemistry. The compound is typically available as a white to almost white powder or crystalline solid, with a melting point ranging from 69°C to 74°C and a specific rotation of -33.0 to -40.0 degrees (C=1, CHCl₃) .
This compound exhibits notable biological activities, particularly in the fields of antifungal and antidiabetic research:
Several synthetic routes have been developed for (S)-4-Isopropylthiazolidine-2-thione:
(S)-4-Isopropylthiazolidine-2-thione finds applications across various fields:
Research on interaction studies involving (S)-4-Isopropylthiazolidine-2-thione focuses on its complexation with metals and its effects on biological systems:
Several compounds share structural similarities with (S)-4-Isopropylthiazolidine-2-thione. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-4-Isopropylthiazolidine-2-thione | Chiral Thiazolidine | Enantiomeric form with potentially different biological activity. |
Thiazolidinedione | Thiazolidine Derivative | Known for antidiabetic properties; lacks isopropyl substituent. |
2-Thioxo-1,3-thiazolidin-4-one | Thiazolidinone | Exhibits different reactivity due to the carbonyl group instead of thione. |
(S)-4-Isopropylthiazolidine-2-thione is unique due to its specific stereochemistry and the presence of an isopropyl group, which influences its biological activity and reactivity compared to other similar compounds. Its applications as a chiral auxiliary further distinguish it within this class of compounds .